27‑Fold Reduction in Myelotoxicity: Erufosine Sparing of Human Bone Marrow CFU‑GM Versus Perifosine
In a direct head‑to‑head colony‑forming unit granulocyte‑macrophage (CFU‑GM) assay conducted in a solid methylcellulose matrix with continuous drug exposure, erufosine exhibited an IC₅₀ of 80 µM toward human bone marrow progenitor cells, whereas perifosine—a second‑generation APC frequently used as an Akt inhibitor—yielded an IC₅₀ below 3 µM [1]. The corresponding IC₉₀ values were 200 µM for erufosine versus 85 µM for perifosine [1]. Miltefosine and edelfosine likewise displayed greater myelotoxicity than erufosine under identical conditions [1][2]. This differential was corroborated in a subsequent publication reporting an approximately tenfold IC₉₀ window between human cancer cells and bone marrow cells favouring erufosine [2].
| Evidence Dimension | Myelotoxicity – human bone marrow CFU‑GM colony formation |
|---|---|
| Target Compound Data | Erufosine IC₅₀ = 80 µM; IC₉₀ = 200 µM |
| Comparator Or Baseline | Perifosine IC₅₀ < 3 µM; IC₉₀ = 85 µM; Miltefosine and Edelfosine also more toxic (exact values reported in source) |
| Quantified Difference | ≥ 27‑fold higher IC₅₀ (erufosine vs. perifosine); ≥ 2.4‑fold higher IC₉₀ |
| Conditions | Human bone marrow cells in semi‑solid methylcellulose matrix; 2‑week continuous exposure; CFU‑GM colony enumeration |
Why This Matters
Procurement of erufosine instead of perifosine or miltefosine is mandatory for studies requiring intact haematopoietic progenitor function, as the 27‑fold greater myeloprotection directly expands the usable dose range in bone‑marrow‑containing models.
- [1] Bagley R, Rouleau C, Kurtzberg L, Yao M, Teicher B. Evaluation of erufosine, an alkylphosphocholine, on malignant cells and bone marrow CFU‑GM [abstract]. Cancer Res. 2008;68(9_Suppl):5703. doi:10.1158/1538-7445.AM2008-5703 View Source
- [2] Bagley RG, Kurtzberg L, Rouleau C, Yao M, Teicher BA. Erufosine, an alkylphosphocholine, with differential toxicity to human cancer cells and bone marrow cells. Cancer Chemother Pharmacol. 2011;68(6):1537-1546. doi:10.1007/s00280-011-1658-0 View Source
